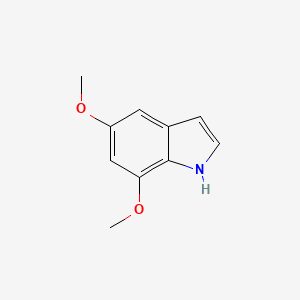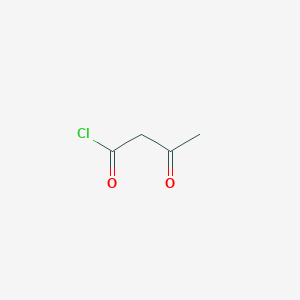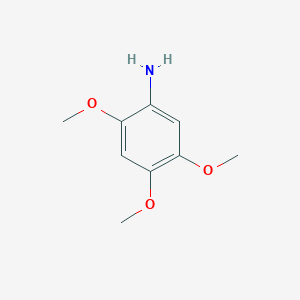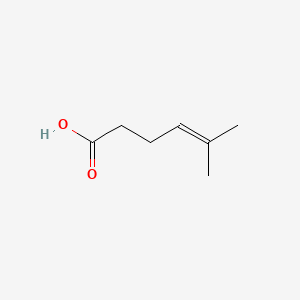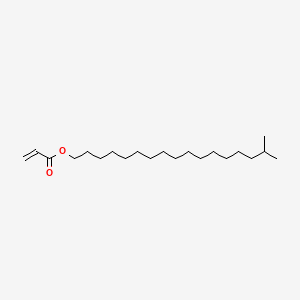
Isooctadecyl acrylate
説明
Isooctadecyl acrylate is a type of acrylate monomer . It is used in the production of polymers and copolymers . The molecular formula of Isooctadecyl acrylate is C21H40O2 .
Molecular Structure Analysis
The molecular structure of Isooctadecyl acrylate consists of 21 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . Detailed structural elucidation of acrylates like Isooctadecyl acrylate can be achieved using techniques such as Fourier transform mass spectrometry .
科学的研究の応用
Biomedical Applications
Acrylates, including isooctadecyl acrylate, are extensively used in biomedical applications . They are components in the formulation of contact lenses, bone cements, and scaffolds for tissue engineering. Their biocompatibility and ability to be tailored for specific mechanical and biological properties make them invaluable in this field.
Coatings and Paints
The unique properties of isooctadecyl acrylate, such as transparency and resistance to breakage, make it an ideal ingredient in coatings and paints . It contributes to the durability and aesthetic appeal of the final product, which is essential for both consumer goods and industrial applications.
Textile Industry
In the textile industry, isooctadecyl acrylate is used to enhance the characteristics of fabrics . It can be applied to textiles to improve their resistance to staining, UV radiation, and wear and tear. This extends the life of the textile products and maintains their appearance over time.
Advanced Biomedical Engineering
Isooctadecyl acrylate is being explored for its potential in advanced biomedical engineering applications . It can be incorporated into sophisticated materials such as nanofibers, carbon nanomaterials, and nanoparticles to create composite or nanocomposite biomaterials. These materials are being researched for use in regenerative medicine, where they could play a role in developing new tissues or organs.
特性
IUPAC Name |
16-methylheptadecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXXRRQKFUYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30917551 | |
| Record name | 16-Methylheptadecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isooctadecyl acrylate | |
CAS RN |
93841-48-6 | |
| Record name | Isooctadecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methylheptadecyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using various monomers to adjust the relative permittivity of acrylic PSAs. Why is adjusting relative permittivity important in applications like touch screen panels (TSPs)?
A1: Relative permittivity, also known as dielectric constant, influences a material's ability to store electrical energy. In touch screen panels (TSPs), the PSA acts as a dielectric layer. The performance of the TSP, specifically its sensitivity and accuracy, is directly related to the relative permittivity of this layer. Therefore, by adjusting the relative permittivity of the PSA through the addition of monomers like Isooctadecyl acrylate, researchers and manufacturers can fine-tune the performance characteristics of the TSP [].
A2: The study primarily focuses on comparing N-vinylcaprolactam (NVC) with other monomers. While the research mentions Isooctadecyl acrylate (ISTA) as a monomer used to adjust relative permittivity, it doesn't provide a direct comparison of its effects on PSA properties with the other monomers. Further research would be needed to determine the specific influence of ISTA on adhesion, gel fraction, transmittance, and its optimal content within the acrylic PSA formulation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




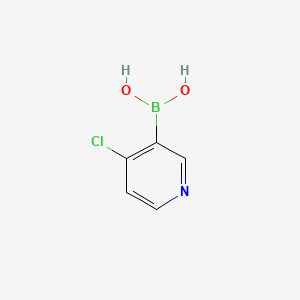
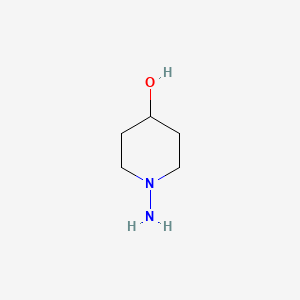

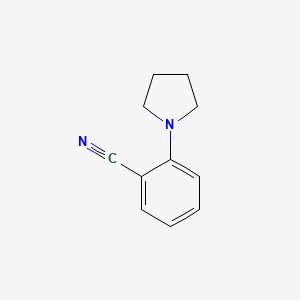
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)


